molecular formula C12H13F3O B14129741 4-[4-(Trifluoromethyl)phenyl]oxane

4-[4-(Trifluoromethyl)phenyl]oxane

Cat. No.: B14129741
M. Wt: 230.23 g/mol
InChI Key: KVSRZJBRCFQBNG-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]oxane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane ring. This compound belongs to the class of trifluoromethylbenzenes, known for their unique chemical properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]oxane typically involves the reaction of 4-(trifluoromethyl)phenol with oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxane carboxylic acids, methyl-substituted oxanes, and various substituted oxane derivatives .

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxane ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Trifluoromethyl)phenyl]oxane stands out due to its unique combination of a trifluoromethyl group and an oxane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H13F3O

Molecular Weight

230.23 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]oxane

InChI

InChI=1S/C12H13F3O/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10H,5-8H2

InChI Key

KVSRZJBRCFQBNG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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